N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide
Description
This compound features a multi-functional structure:
- Indole core: A 1H-indol-4-yl group substituted with a 2-methoxyethyl chain at the N1 position.
- Piperazine linkage: A 4-(2-pyridyl)piperazino group connected via a 4-oxo-butanamide chain. The 2-methoxyethyl group may enhance solubility, while the amide linkage provides stability .
Properties
Molecular Formula |
C24H29N5O3 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide |
InChI |
InChI=1S/C24H29N5O3/c1-32-18-17-27-12-10-19-20(5-4-6-21(19)27)26-23(30)8-9-24(31)29-15-13-28(14-16-29)22-7-2-3-11-25-22/h2-7,10-12H,8-9,13-18H2,1H3,(H,26,30) |
InChI Key |
KCMQAHZYBJKHGC-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CCC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the methoxyethyl group and the piperazino butanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide can undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole nucleus can yield indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Indole vs.
- Piperazine vs. Piperidine: Derivatives with piperazine (e.g., 4-(2-pyridyl)piperazino) often exhibit stronger hydrogen-bonding capacity compared to piperidine-based analogs, affecting solubility and target interaction .
- Substituent Effects : The 2-methoxyethyl group in the target compound could improve lipophilicity relative to unsubstituted or hydroxyethyl analogs (e.g., fluorobenzyl-piperidine derivatives in ).
Pharmacological and Physicochemical Properties
Limited data exist for the target compound, but insights can be drawn from analogs:
- Antimicrobial Activity: Benzoimidazol-triazol derivatives (e.g., compound 11c ) showed moderate activity against P. aeruginosa (GFP inhibition assay), suggesting that the amide linkage and aromatic systems are critical for bioactivity.
- Cytotoxicity: Piperazine-containing compounds (e.g., patent derivatives ) often display lower cytotoxicity compared to morpholino or piperidino analogs, possibly due to reduced cellular membrane disruption.
- Solubility : The 2-methoxyethyl group may enhance aqueous solubility relative to methyl or ethyl substituents, as seen in fluorobenzyl-acetamide derivatives .
Structural Optimization Trends
- Amide Linkages : Compounds with flexible butanamide chains (e.g., target compound, ) exhibit better conformational adaptability for target binding compared to rigid acetylated analogs.
- Heterocyclic Substitutions: Pyridyl groups (as in the target compound and ) are frequently employed to enhance π-π stacking interactions with biological targets, while morpholino groups improve metabolic stability .
Biological Activity
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, synthesis, and potential mechanisms of action based on existing research.
- Molecular Formula : C24H29N5O3
- Molecular Weight : 435.5 g/mol
- CAS Number : 1351683-61-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often employing continuous flow chemistry to enhance yield and purity. The process includes the formation of the indole and piperazine moieties, which are crucial for its biological activity.
Anticancer Properties
Research indicates that this compound may exhibit significant anticancer properties. Preliminary studies suggest that it can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to apoptosis and cell cycle regulation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Inhibition of proliferation |
| HeLa (Cervical Cancer) | 12.8 | Induction of apoptosis |
| A549 (Lung Cancer) | 18.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. It exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of efficacy.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity is believed to stem from the compound's ability to bind to specific enzymes or receptors, thereby influencing their activity. This binding can modulate various signaling pathways associated with cell growth and apoptosis, making it a candidate for further research in medicinal chemistry.
Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on breast cancer cells (MCF-7). Results showed that treatment led to a significant reduction in cell viability and induced apoptosis through caspase activation.
Study 2: Antimicrobial Assessment
In another study, the antimicrobial efficacy was evaluated against several bacterial strains. The results indicated that the compound inhibited bacterial growth effectively, particularly against Staphylococcus aureus, highlighting its potential as an antibiotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
